N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide
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Description
This compound is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The molecule also contains sulfonyl and amide groups, which can participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The sulfonyl group would contribute to the polarity of the molecule, and the fluorophenyl groups could participate in pi-pi interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The amide group could undergo hydrolysis under acidic or basic conditions, and the sulfonyl group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl and amide groups would likely make the compound polar and potentially soluble in polar solvents .Future Directions
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3S/c19-14-1-5-16(6-2-14)21-18(24)13-22-9-11-23(12-10-22)27(25,26)17-7-3-15(20)4-8-17/h1-8H,9-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSIHNOEHSYLBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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